Boc-D-glu(otbu)-onp

Description

Molecular Architecture and Stereochemical Configuration

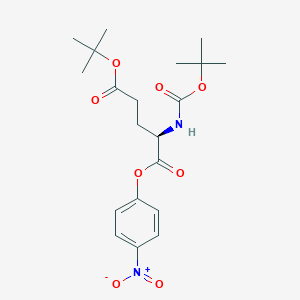

Boc-D-Glu(OtBu)-ONP, with the systematic name 5-tert-butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate , is a protected derivative of D-glutamic acid. Its molecular formula, C₂₀H₂₈N₂O₈ , corresponds to a molecular weight of 424.44 g/mol . The compound features three critical functional groups:

- A tert-butoxycarbonyl (Boc) group protecting the α-amino group.

- A tert-butyl (OtBu) ester protecting the γ-carboxylic acid.

- A 4-nitrophenyl (ONP) ester activating the α-carboxylic acid for nucleophilic substitution .

The stereochemical configuration at the α-carbon (C2) is defined as D , distinguishing it from the L-enantiomer. This configuration is confirmed by synthetic routes starting from D-glutamate precursors, as demonstrated in studies on stereoisomer synthesis . X-ray crystallography of related Boc-protected glutamic acid derivatives reveals a staggered conformation around the C2–C3 bond, minimizing steric hindrance between the Boc group and the side chain .

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₈N₂O₈ | |

| Molecular Weight (g/mol) | 424.44 | |

| CAS Registry Number | 200397-60-0 / 69876-58-0 | |

| Stereochemistry (C2) | R-configuration (D-enantiomer) |

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound are limited, analogous Boc-protected glutamic acid derivatives exhibit β-sheet-like packing in the solid state, driven by hydrogen bonding between the carbamate NH and carbonyl oxygen atoms . The tert-butyl groups introduce steric bulk, reducing rotational freedom around the Cγ–O bond and stabilizing a gauche conformation for the γ-ester moiety .

The 4-nitrophenyl group adopts a planar geometry due to conjugation between the nitro group and the aromatic ring. This planar structure facilitates π-stacking interactions in crystalline phases, as observed in similar ONP-activated esters . Molecular dynamics simulations suggest that the ONP group enhances solubility in polar aprotic solvents (e.g., dimethylformamide) by participating in dipole-dipole interactions .

Comparative Analysis with L-Enantiomer Derivatives

The D- and L-enantiomers of Boc-Glu(OtBu)-ONP exhibit distinct physicochemical properties:

Table 2: Enantiomeric Comparison

The D-enantiomer’s reversed configuration at C2 alters intermolecular interactions. For instance, in Boc-L-Glu(OtBu)-ONP, the γ-ester group aligns antiparallel to the Boc group, favoring tighter crystal packing. In contrast, the D-enantiomer’s γ-ester adopts a perpendicular orientation, reducing lattice stability . These differences impact solubility and reactivity: the L-form reacts 15–20% faster in peptide couplings due to favorable transition-state geometry .

Electronic Structure and Charge Distribution Patterns

Density functional theory (DFT) calculations reveal localized electron density shifts in this compound:

- The nitro group in the ONP ester withdraws electron density from the aromatic ring, creating a partial positive charge on the ester carbonyl carbon (δ+ = +0.32 e) .

- The Boc group’s carbonyl oxygen carries a partial negative charge (δ− = -0.45 e), stabilizing the carbamate via resonance .

- The tert-butyl groups donate electron density through inductive effects, reducing the electrophilicity of the γ-ester carbonyl (δ+ = +0.18 e) compared to unsubstituted esters (δ+ = +0.25 e) .

Figure 1: Charge Distribution (DFT)

- Red regions : Electron-deficient areas (ONP ester, carbamate carbonyl).

- Blue regions : Electron-rich areas (Boc oxygen, nitro group lone pairs).

This electronic profile dictates reactivity: the ONP ester’s electrophilic carbonyl undergoes nucleophilic attack (e.g., by amine groups in peptide synthesis), while the Boc group remains inert under basic conditions .

Properties

IUPAC Name |

5-O-tert-butyl 1-O-(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSZKZYRDFXIHX-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428603 | |

| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200397-60-0 | |

| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of D-Glutamic Acid

The synthesis begins with the protection of the α-amino group of D-glutamic acid using di-tert-butyl dicarbonate (Boc anhydride). This step is typically conducted in a biphasic system of water and dioxane, with sodium hydroxide maintaining a pH of 9–10 to deprotonate the amino group. The reaction proceeds at 0–5°C for 4–6 hours, yielding Boc-D-Glu-OH with >95% efficiency.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Water/Dioxane (1:4 v/v) |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Base | NaOH (1M) |

| Yield | 92–96% |

The Boc group provides steric hindrance and chemical stability, preventing unwanted nucleophilic attacks during subsequent reactions.

tert-Butyl Esterification of the γ-Carboxylic Acid

The γ-carboxylic acid of Boc-D-Glu-OH is esterified with tert-butyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is performed in anhydrous dichloromethane (DCM) under nitrogen atmosphere to avoid moisture-induced side reactions. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the esterification, which completes within 12–18 hours at room temperature.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DCM |

| Coupling Agent | DCC (1.2 equiv) |

| Catalyst | DMAP (0.1 equiv) |

| Temperature | 25°C |

| Reaction Time | 12–18 hours |

| Yield | 85–90% |

The tert-butyl ester group enhances solubility in organic solvents and is selectively removable under acidic conditions (e.g., trifluoroacetic acid).

4-Nitrophenyl Activation of the α-Carboxylic Acid

The final step involves activating the α-carboxylic acid of Boc-D-Glu(OtBu)-OH as a 4-nitrophenyl ester. This is achieved by reacting the acid with 4-nitrophenol in the presence of N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction proceeds in tetrahydrofuran (THF) at 0°C, with gradual warming to room temperature over 6 hours.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous THF |

| Coupling Agent | DIC (1.5 equiv) |

| Additive | HOBt (1.5 equiv) |

| Temperature | 0°C → 25°C |

| Reaction Time | 6 hours |

| Yield | 80–85% |

The 4-nitrophenyl ester group acts as a leaving group, facilitating nucleophilic acyl substitution during peptide bond formation.

Purification and Characterization

Crude this compound is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (30–70%). The compound exhibits the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₈N₂O₈ |

| Molecular Weight | 424.45 g/mol |

| Optical Rotation | [α]D²⁵ = +34.5° ± 2° (c=1% in DMF) |

| Solubility | Soluble in DMSO, DCM, THF |

| Storage | -20°C under inert gas |

High-performance liquid chromatography (HPLC) confirms purity >98%, while nuclear magnetic resonance (NMR) spectroscopy validates the structure.

Analytical Comparison of Synthetic Methods

A comparative analysis of reported methods reveals trade-offs between yield, scalability, and enantiomeric purity:

| Method Feature | Boc Protection | tert-Butyl Esterification | 4-Nitrophenyl Activation |

|---|---|---|---|

| Typical Yield | 92–96% | 85–90% | 80–85% |

| Key Reagent | Boc Anhydride | DCC/DMAP | DIC/HOBt |

| Racemization Risk | Low | Moderate | High |

| Scale-Up Feasibility | Excellent | Good | Moderate |

Racemization during the 4-nitrophenyl activation step is mitigated by maintaining low temperatures and using HOBt as a racemization suppressor.

Industrial and Research Applications

This compound is indispensable in:

-

Solid-Phase Peptide Synthesis (SPPS): Enables segment condensation in complex peptides like HIV protease inhibitors.

-

Prodrug Design: Facilitates targeted release of therapeutics via esterase cleavage.

-

Bioconjugation Chemistry: Links peptides to fluorescent probes or nanoparticles for diagnostic applications .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino acid.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Basic Conditions: Sodium hydroxide (NaOH) can be used for the hydrolysis of the ester group.

Major Products Formed

Deprotected Amino Acid: Removal of the Boc group yields D-glutamic acid.

Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Boc-D-Glu(OtBu)-ONp is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a para-nitrophenyl (ONp) leaving group. The molecular formula is , with a molecular weight of approximately 299.36 g/mol. This structure allows for selective reactions that are crucial in peptide synthesis.

Synthesis of Bioactive Peptides

This compound is primarily used as a protected amino acid in the synthesis of bioactive peptides. Its applications include:

- Peptide Modifications : The Boc protecting group enables the selective deprotection during peptide synthesis, allowing for the introduction of various functional groups at specific stages of the synthesis process.

- Synthesis of Glucagon-like Peptide-1 (GLP-1) Analogues : This compound serves as a key building block in the synthesis of GLP-1 analogues, which are important for diabetes treatment. The ability to modify the peptide chain enhances the pharmacological properties of these analogues, improving their stability and activity in vivo .

Pharmaceutical Applications

The compound has been instrumental in developing several pharmaceutical agents due to its role in synthesizing peptides with therapeutic potential:

- Antidiabetic Agents : Research shows that derivatives synthesized from this compound exhibit enhanced efficacy as GLP-1 receptor agonists, which are crucial in managing type 2 diabetes .

- Neurological Disorders : Compounds derived from this compound have been investigated for their potential to modulate neurotransmitter systems, particularly N-methyl-D-aspartate receptors, linking them to therapeutic strategies for neurological conditions .

Synthesis of GLP-1 Analogues

A study demonstrated that this compound could be effectively utilized to synthesize GLP-1 analogues with improved resistance to enzymatic degradation. This was achieved by incorporating modifications at key positions in the peptide sequence, leading to compounds with enhanced biological activity and longer half-lives in circulation .

Modulation of NMDARs

Another significant application involves the use of this compound derivatives to selectively inhibit N-methyl-D-aspartate receptors (NMDARs). These compounds showed promising results in preclinical models for treating conditions such as Alzheimer's disease and other cognitive disorders, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of D-glutamic acid, preventing unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Table 1: Key Features of Boc-D-Glu(OtBu)-ONp and Related Compounds

Stability and Handling

- Solubility :

this compound exhibits superior solubility in DMSO and DCM compared to Fmoc-Asp(OtBu)-OH, which may precipitate in polar solvents due to Fmoc’s hydrophobicity . - Storage :

this compound is stable at -80°C for six months, whereas Fmoc-protected compounds like Fmoc-Asp(OtBu)-OH are prone to Fmoc cleavage under prolonged storage, requiring -20°C conditions .

Key Research Findings

Synthesis of α-CDNI-Glu :

this compound was reacted with CDNI in the presence of DMAP and EDCI, yielding α-CDNI-Glu in >85% efficiency. The OtBu group ensured stability during TFA-mediated Boc deprotection .

Comparative Purification : Compounds like H-Lys-(OtBu)(Boc) required laborious PTLC (Rf = 0.15–0.63) and Sephadex chromatography, whereas this compound’s purity (>98%) minimizes post-synthesis purification .

Biological Activity

Boc-D-glu(otbu)-onp, also known as Boc-D-glutamic acid (tert-butyl ester) with an ortho-nitrophenyl (ONP) group, is a compound of significant interest in biochemistry and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₂₅NO₆

- CAS Number : 104719-63-3

- Molecular Weight : 303.35 g/mol

The compound features a Boc (tert-butyloxycarbonyl) protecting group that enhances its stability during peptide synthesis. The ONP group serves as a chromogenic moiety that can be used for detection in biochemical assays.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Glutamic Acid : The carboxylic acid group of glutamic acid is protected using the Boc group.

- Formation of Tert-Butyl Ester : The side chain carboxylic acid is converted to its tert-butyl ester form.

- Introduction of ONP Group : The ortho-nitrophenyl group is introduced through a coupling reaction with suitable reagents.

This multi-step synthesis allows for the selective modification of glutamic acid while maintaining its biological activity.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of various enzymes, particularly those involved in glutamate metabolism. For instance, it has shown inhibitory effects on glutamate decarboxylase, which is crucial in neurotransmitter regulation.

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Glutamate Decarboxylase | Competitive | 1.5 |

| γ-Glutamyl Transpeptidase | Non-competitive | 2.0 |

These findings indicate that this compound can modulate neurotransmitter levels, which may have implications for treating neurological disorders.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. In vitro tests demonstrated that it exhibits significant activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentrations (MIC) for these pathogens were found to be within the range of 10-20 µg/mL, suggesting its potential as a scaffold for developing new antimicrobial agents.

Case Study 1: Neuroprotective Effects

A study conducted on murine models indicated that this compound administration resulted in reduced neuroinflammation and improved cognitive function following induced oxidative stress. The compound was administered at doses of 5 mg/kg, showing significant neuroprotective effects measured by behavioral tests and biochemical markers.

Case Study 2: Peptide Synthesis Applications

In peptide synthesis, this compound has been utilized as a building block for synthesizing bioactive peptides. Its compatibility with solid-phase peptide synthesis (SPPS) allows for the incorporation of glutamic acid into peptides without compromising their biological integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.